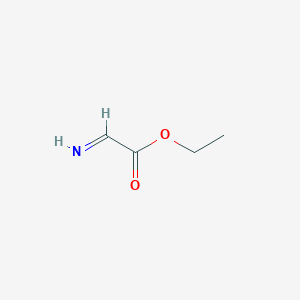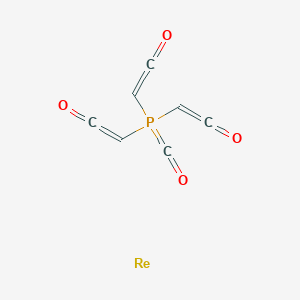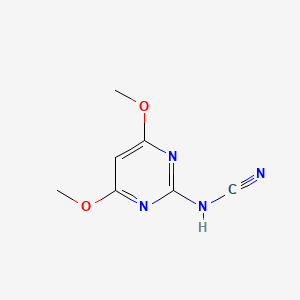
Acetic acid, imino-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, imino-, ethyl ester: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from acetic acid and ethyl alcohol, with an imino group replacing one of the hydrogen atoms in the acetic acid molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetic acid, imino-, ethyl ester typically involves the esterification reaction between acetic acid and ethyl alcohol in the presence of an acid catalyst. The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Concentrated sulfuric acid is commonly used as the catalyst. The reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the Fischer esterification process, which involves the reaction of acetic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring specific catalysts and conditions.
Major Products Formed:
Hydrolysis: Acetic acid and ethyl alcohol.
Reduction: Ethyl alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Acetic acid, imino-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, imino-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites . The ester can also interact with cellular membranes and proteins, influencing their function and activity .
Comparison with Similar Compounds
Ethyl acetate: Another ester derived from acetic acid and ethyl alcohol, commonly used as a solvent.
Methyl acetate: An ester formed from acetic acid and methyl alcohol, also used as a solvent.
Propyl acetate: An ester derived from acetic acid and propyl alcohol, used in fragrances and flavoring agents.
Uniqueness: Acetic acid, imino-, ethyl ester is unique due to the presence of the imino group, which imparts distinct chemical and biological properties compared to other esters. This functional group can influence the reactivity and interaction of the compound with various molecular targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
101706-25-6 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
ethyl 2-iminoacetate |
InChI |
InChI=1S/C4H7NO2/c1-2-7-4(6)3-5/h3,5H,2H2,1H3 |
InChI Key |
FCZFPMKLLXTSNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)







![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)
